molecular formula C22H18ClN5O4S B11250846 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B11250846
M. Wt: 483.9 g/mol
InChI Key: HYQIRENPMYMLKT-UHFFFAOYSA-N
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Description

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a chlorophenyl group, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the triazole ring.

    Substitution: The triazole intermediate is then subjected to nucleophilic substitution with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.

    Final Assembly: The final step involves the reaction of the substituted triazole with 1,2,3,4-tetrahydropyrimidine-2,4-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It is used in studies to understand the mechanisms of action of triazole-containing compounds and their interactions with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. The chlorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and selectivity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-methoxybenzyl chloride
  • 1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a triazole ring and a tetrahydropyrimidine-2,4-dione moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H18ClN5O4S

Molecular Weight

483.9 g/mol

IUPAC Name

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN5O4S/c1-32-17-8-6-16(7-9-17)28-19(10-15-11-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-2-4-14(23)5-3-13/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31)

InChI Key

HYQIRENPMYMLKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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